2-{2-azabicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclohexyl)acetamide
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Overview
Description
2-{2-azabicyclo[221]heptan-2-yl}-N-(1-cyanocyclohexyl)acetamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 2-{2-azabicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclohexyl)acetamide can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Chemical Reactions Analysis
2-{2-azabicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclohexyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for oxidation and reduction processes . The major products formed from these reactions are often derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry and biology. It is used as a building block for synthesizing complex natural product-like structures . In medicinal chemistry, it serves as a core component in the development of biologically active products . Additionally, its unique structure makes it valuable in materials science for creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-azabicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into particular binding sites, influencing biological processes at the molecular level. This interaction can modulate various pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-{2-azabicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclohexyl)acetamide can be compared with other similar compounds such as diazabicyclo[2.2.1]heptane and prolinamide . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications.
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)-N-(1-cyanocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c16-11-15(6-2-1-3-7-15)17-14(19)10-18-9-12-4-5-13(18)8-12/h12-13H,1-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQMFKYCMQEJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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